molecular formula C13H20O2 B13073725 1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid

1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid

Cat. No.: B13073725
M. Wt: 208.30 g/mol
InChI Key: KXQQFCKPTYCADE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclohexene ring attached to a cyclobutane ring, which is further substituted with an ethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction between cyclohexadiene and an appropriate dienophile to form the cyclohexene ring. Subsequent steps may include alkylation to introduce the ethyl group and carboxylation to attach the carboxylic acid group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as distillation or crystallization. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or even further to an alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can facilitate the conversion of the carboxylic acid group to an acyl chloride, which can then undergo further substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include the development of anti-inflammatory or anticancer agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, leading to the desired therapeutic or biochemical outcomes.

Comparison with Similar Compounds

    Cyclohex-1-en-1-ylboronic acid: Shares the cyclohexene ring but differs in functional groups.

    3-Ethylcyclobutane-1-carboxylic acid: Lacks the cyclohexene ring, making it structurally simpler.

    Cyclohex-1-en-1-ylacetic acid: Similar in having a cyclohexene ring and a carboxylic acid group but differs in the position and type of substituents.

Uniqueness: 1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid is unique due to its combination of a cyclohexene ring with a substituted cyclobutane ring, providing distinct chemical and physical properties

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

1-(cyclohexen-1-yl)-3-ethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H20O2/c1-2-10-8-13(9-10,12(14)15)11-6-4-3-5-7-11/h6,10H,2-5,7-9H2,1H3,(H,14,15)

InChI Key

KXQQFCKPTYCADE-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C1)(C2=CCCCC2)C(=O)O

Origin of Product

United States

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